4-Amino-4-isobutylisoxazolidin-3-one
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Overview
Description
4-Amino-4-isobutylisoxazolidin-3-one is a heterocyclic compound featuring an isoxazolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and isobutyl groups in its structure imparts unique chemical properties that make it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-isobutylisoxazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutylamine with a suitable oxime, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Catalysts and solvents are selected to minimize environmental impact and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-isobutylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed: The major products formed from these reactions include various substituted isoxazolidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-4-isobutylisoxazolidin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-isobutylisoxazolidin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isoxazolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Isoxazole: A related compound with a similar ring structure but different substituents.
Pyrazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Thiazole: Known for its biological activity and use in drug development.
Uniqueness: 4-Amino-4-isobutylisoxazolidin-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-amino-4-(2-methylpropyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)3-7(8)4-11-9-6(7)10/h5H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
LGFUCAPIQJROGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CONC1=O)N |
Origin of Product |
United States |
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